3,5,7-Trimethyl-3H-1,2-diazepine
Description
Overview of Seven-Membered Hetarenes Containing Vicinal Nitrogen Atoms
Seven-membered heterocyclic compounds, particularly those incorporating nitrogen atoms, are significant structural motifs in a multitude of biologically active compounds and approved drugs. nih.gov These rings, known as azepanes or azepines depending on their degree of saturation, are found in both natural products and synthetic molecules. nih.gov The presence of vicinal (adjacent) nitrogen atoms within a seven-membered ring gives rise to the 1,2-diazepine system. wikipedia.org This arrangement of nitrogen atoms imparts unique electronic and conformational properties to the ring system, influencing its reactivity and potential applications. The study of these heterocycles is a dynamic area of research, with ongoing efforts to develop efficient synthetic methodologies and to explore their chemical and pharmacological properties. nih.govresearchgate.netacs.org
Structural Classification and Tautomerism in Monocyclic 1,2-Diazepine Systems
Monocyclic 1,2-diazepines can exist in various isomeric forms, primarily dictated by the position of the double bonds within the seven-membered ring. The parent 1H-1,2-diazepine is a key structural isomer. wikipedia.org Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration in the chemistry of 1,2-diazepines. For instance, the 3H-1,2-diazepine tautomer is another possibility, where the saturated carbon is at the 3-position. nih.gov The specific substitution pattern on the diazepine (B8756704) ring can significantly influence the stability and prevalence of a particular tautomer. nih.govnih.gov In the case of 3,5,7-trimethyl-3H-1,2-diazepine, the "3H" designation explicitly indicates the tautomeric form where the C3 atom is sp³-hybridized, bearing a methyl group and a hydrogen atom. This structural feature is crucial in defining the compound's chemical behavior and spectroscopic properties.
Historical Development and Significance of 1,2-Diazepine Research
The investigation of seven-membered heterocyclic systems has a rich history, with the development of synthetic tranquilizers like barbiturates in the early 20th century paving the way for further exploration. benzoinfo.com A significant breakthrough in this area was the accidental discovery of the first benzodiazepine (B76468), chlordiazepoxide (Librium), in 1955 by Leo Sternbach at Hoffmann-La Roche. drugabuse.comisca.menih.gov This was followed by the introduction of diazepam (Valium) in 1963, which quickly became a widely prescribed medication. drugabuse.comnih.govnih.gov While benzodiazepines are bicyclic systems (a benzene (B151609) ring fused to a diazepine ring), the extensive research into their synthesis and properties spurred interest in the parent monocyclic diazepine systems. isca.metandfonline.com The study of monocyclic 1,2-diazepines has provided fundamental insights into the chemistry of medium-sized heterocyclic rings, including their synthesis, reactivity, and conformational analysis. researchgate.netacs.org This research has contributed to a deeper understanding of heterocyclic chemistry as a whole and continues to be an active area of investigation. acs.org
Structure
3D Structure
Properties
CAS No. |
57767-47-2 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,5,7-trimethyl-3H-diazepine |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(2)9-10-8(3)5-6/h4-5,7H,1-3H3 |
InChI Key |
ZIJRHIWMGQHBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=C(N=N1)C)C |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3,5,7 Trimethyl 3h 1,2 Diazepine
Ring Contraction and Rearrangement Pathways
The thermal lability of the 3H-1,2-diazepine ring system is a prominent feature of its chemistry, leading to significant molecular restructuring.
Mechanistic Postulations for Azo-Group Migrations and Intermediates
The thermal conversion of 3H-1,2-diazepines to pyrazoles is initiated by a 1,3-azo-group migration. This key step is believed to proceed through a two-step mechanism that involves the formation of either a diradical or a dipolar intermediate. rsc.org The initial migration leads to an unstable 3-alkenyl-3-methyl-3H-pyrazole intermediate. This transient species is not isolated but rapidly undergoes further rearrangement.
Following the initial azo-group migration, the reaction cascade continues with a rsc.orgthieme-connect.de sigmatropic shift of the alkenyl group. This shift transforms the unstable 3H-pyrazole into a 4H-pyrazole intermediate. The final step in the formation of the stable product is a proton shift to a nitrogen atom, which yields the aromatic 4-alkenyl-1H-pyrazole. rsc.org Evidence from product ratio studies suggests that the mechanism involving a dipolar intermediate may be more favorable than the diradical pathway. rsc.org
Oxidative Reactivity and Product Selectivity in 3,5,7-Trimethyl-3H-1,2-diazepine Systems
The oxidation of this compound with reagents such as m-chloroperbenzoic acid (m-CPBA) leads to the formation of the corresponding this compound 2-oxide. rsc.org This oxidation occurs selectively at the N-2 position, a finding supported by the thermodynamic stability of the resulting N-oxide, which allows for greater delocalization of the positive charge through the conjugated system.
Interestingly, the resulting this compound 2-oxide exists in a temperature-dependent equilibrium with its ring-contracted isomer, 3,5-dimethyl-3-prop-1-enyl-3H-pyrazole 2-oxide. rsc.org At room temperature, a roughly 1:1 mixture of the two isomers is observed. This rearrangement demonstrates that the introduction of an oxygen atom at the N-2 position can facilitate the ring contraction process under milder conditions compared to the purely thermal rearrangements.
Isomerization Phenomena in 3H-1,2-Diazepine Systems
Isomerization is a key characteristic of the 3H-1,2-diazepine framework, with sigmatropic hydrogen shifts playing a crucial role in the interconversion of isomeric forms.
Sigmatropic Hydrogen Shifts and Isomeric Product Formation
In some syntheses of 3H-1,2-diazepines, mixtures of isomers are obtained due to a rapid rsc.orgthieme-connect.de sigmatropic hydrogen shift in the initially formed product. This type of pericyclic reaction involves the intramolecular transfer of a hydrogen atom across the conjugated π-system of the diazepine (B8756704) ring. For instance, the synthesis of 3,5-dimethyl-3H-1,2-diazepine can lead to the formation of 5,7-dimethyl-3H-1,2-diazepine through such a shift. The position of the equilibrium between the isomeric forms is influenced by the substitution pattern on the diazepine ring.
The formation of the 2-oxide in this compound also influences its conformational dynamics. The energy barrier for ring inversion in the N-oxides is significantly lower than in the parent diazepines. This is attributed to the stabilization of the planar transition state upon N-oxidation.
Kinetic Studies of Isomerization Processes
Kinetic studies provide valuable insights into the facility of these isomerization reactions. A preliminary kinetic analysis of the isomerization of 3,5-dimethyl-3H-1,2-diazepine to 5,7-dimethyl-3H-1,2-diazepine at 0 °C revealed that the rsc.orgthieme-connect.de sigmatropic hydrogen shift is remarkably fast. Specifically, the rate of this hydrogen shift is approximately 1010 times faster than that observed in an analogous cycloheptatriene (B165957) system. This significant rate enhancement highlights the influence of the nitrogen atoms in the diazepine ring on the kinetics of the pericyclic rearrangement.
Furthermore, variable-temperature NMR spectroscopy has been employed to determine the activation energies for ring inversion in 3H-1,2-diazepine 2-oxides. The coalescence temperature for the methylene (B1212753) protons in the N-oxide of a benzodiazepine (B76468) was found to be significantly lower than in the parent compound, corresponding to a reduction in the activation energy barrier for ring inversion by approximately 12-16 kJ/mol. rsc.org
Cycloaddition Reactions of 1,2-Diazepines
Cycloaddition reactions are a cornerstone of 1,2-diazepine chemistry, providing pathways to novel fused and bridged heterocyclic structures. The inherent reactivity of the carbon-carbon and carbon-nitrogen double bonds within the diazepine ring allows it to act as a dipolarophile in various reactions.
The 1,3-dipolar cycloaddition of nitrile oxides to 1,2-diazepines is a significant transformation that has been the subject of theoretical and experimental studies. researchgate.netdocumentsdelivered.com These reactions can be complex, sometimes yielding mixtures of products or unexpected structures. researchgate.net The reactivity of the different double bonds (dipolarophile sites) in the 1,2-diazepine ring towards the nitrile oxide dipole has been systematically investigated using computational methods. researchgate.netdocumentsdelivered.com
Research on related substituted 1,2-diazepines, such as 3-methyl- and 3,7-dimethyl-1,2-diazepines, provides insight into the reactivity of the trimethyl-substituted variant. The reaction of 3,7-dimethyl-1,2-diazepine with mesitonitrile oxide, for example, leads to the formation of a complex tricyclic product. researchgate.net Studies have shown that stable arylnitrile oxides react with 1-ethoxycarbonyl-4-methyl- and 6-methyl-1,2-diazepines to primarily yield 1,2,4-oxadiazole (B8745197) derivatives, with secondary products including isoxazoles and 4,5-dihydroisoxazoles also identified. researchgate.net
Theoretical studies using ab initio and density functional theory (DFT) methods have been employed to understand the peri- and regioselectivity of the reaction between 1,2-diazepine and nitrile oxide. researchgate.netdocumentsdelivered.com These calculations determined the structural and energetic aspects of numerous potential isomers, finding that the C=C double bond is the selective dipolarophile, leading to the preferred cycloadduct. researchgate.net
Table 1: Products from the Reaction of Substituted 1,2-Diazepines with Nitrile Oxides This table summarizes the types of products formed from the 1,3-dipolar cycloaddition reactions between various substituted 1,2-diazepines and nitrile oxides.
| 1,2-Diazepine Reactant | Nitrile Oxide Reactant | Major Product Type | Other Products | Citation |
|---|---|---|---|---|
| 3-Methyl-1,2-diazepine | Mesitonitrile oxide | Tricyclic Dioxatetrazatricyclo derivative | - | researchgate.net |
| 3,7-Dimethyl-1,2-diazepine | Mesitonitrile oxide | Tricyclic Dioxatetrazatricyclo derivative | - | researchgate.net |
| 1-Ethoxycarbonyl-4-methyl-1,2-diazepine | Arylnitrile oxides | 1,2,4-Oxadiazole derivatives | Isoxazoles, 4,5-Dihydroisoxazoles | researchgate.net |
| 1-Ethoxycarbonyl-6-methyl-1,2-diazepine | Arylnitrile oxides | 1,2,4-Oxadiazole derivatives | Isoxazoles, 4,5-Dihydroisoxazoles | researchgate.net |
Formation of Polycyclic Adducts and Bicyclic Systems
The cycloaddition reactions of 1,2-diazepines are pivotal for constructing intricate molecular architectures, including polycyclic adducts and various bicyclic systems.
The reaction of 3-methyl- and 3,7-dimethyl-1,2-diazepines with mesitonitrile oxide results in the formation of 5,10-dioxa-1,2,4,11-tetrazatricyclo[7,3,1,02,6]trideca-3,7,11-triene derivatives. researchgate.net The definitive structures of these complex polycyclic adducts were confirmed through X-ray diffraction studies. researchgate.net Computational analysis further suggests that a bis-cycloadduct, specifically 3a,3b,7,10a-tetrahydro-10H- researchgate.nettandfonline.comoxazolo[4,5-d] researchgate.netdocumentsdelivered.comtandfonline.comoxadiazolo[4,5-b] researchgate.nettandfonline.comdiazepine, is predicted to be the most stable product, although its formation may be limited by the availability of the necessary tautomeric form of the diazepine. researchgate.net
Beyond 1,3-dipolar cycloadditions, 1,2-diazepines can undergo other types of cyclizations to form bicyclic products. A notable example is the photochemical disrotatory electrocyclization of 1-acyl-1,2(1H)-diazepines, which yields 2,3-diazabicyclo[3.2.0]heptadienes. acs.org This reaction represents a general pathway for this class of compounds. acs.org Furthermore, the 1,2-diazepine framework can be modified to include other fused rings, such as β-lactams, through Staudinger-type [2+2] cycloadditions. chemrxiv.orgchemrxiv.org The resulting diazepine-fused β-lactam retains an electron-rich diene fragment, which can subsequently undergo a [4+2] Diels-Alder reaction with a suitable dienophile like tetracyanoethylene (B109619) to create a more complex polycyclic system. chemrxiv.org
Table 2: Examples of Bicyclic and Polycyclic Systems from 1,2-Diazepine Reactions This table provides examples of the diverse fused and bridged ring systems that can be synthesized from 1,2-diazepine precursors through various cycloaddition reactions.
| Reaction Type | 1,2-Diazepine Reactant | Reagent | Resulting System | Product Structure Name | Citation |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 3,7-Dimethyl-1,2-diazepine | Mesitonitrile oxide | Polycyclic Adduct | 5,10-Dioxa-1,2,4,11-tetrazatricyclo[7,3,1,02,6]trideca-3,7,11-triene derivative | researchgate.net |
| Photochemical Electrocyclization | 1-Acyl-1,2(1H)-diazepines | UV Light | Bicyclic System | 2,3-Diazabicyclo[3.2.0]heptadiene | acs.org |
| [2+2] Cycloaddition | 1,2-Diazepine | Ketenes (from α-diazoketones) | Bicyclic System | 1,2-Diazepine-fused β-lactam | chemrxiv.orgchemrxiv.org |
| [4+2] Diels-Alder Reaction | 1,2-Diazepine-fused β-lactam | Tetracyanoethylene (TCNE) | Polycyclic Adduct | Diels-Alder Adduct | chemrxiv.org |
Advanced Spectroscopic and Structural Characterization of 3,5,7 Trimethyl 3h 1,2 Diazepine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic systems like 1,2-diazepines. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For complex molecules such as 3,5,7-trimethyl-3H-1,2-diazepine derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is often employed for unambiguous structural assignment. ipb.pt
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Substituent Environments
¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. The chemical shift (δ), signal multiplicity, and coupling constants (J) offer a wealth of information about the electronic nature and spatial arrangement of substituents. In the context of this compound derivatives, the signals corresponding to the methyl groups at the C3, C5, and C7 positions, as well as the protons on the diazepine (B8756704) ring, provide key diagnostic information. For instance, the chemical shifts of the methyl protons can be influenced by the nature and position of other substituents on the diazepine ring.
| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |
| Methyl Protons (CH₃) | 2.0 - 2.5 | Singlet |
| Ring Protons | Varies depending on substitution | Multiplet or Singlet |
This table provides generalized data; specific values can vary based on the full molecular structure and solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Framework
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in the this compound framework gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon atoms present. The chemical shifts of the C3, C5, and C7 carbons, as well as the carbons of the methyl substituents, are particularly informative. Spectroscopic data from related diazepine structures show that the carbon atoms of the diazepine ring and the methyl groups appear in characteristic regions of the ¹³C NMR spectrum. rsc.org
| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) |
| Methyl Carbons (CH₃) | 19 - 22 |
| C3, C5, C7 Carbons | 130 - 175 |
| Other Ring Carbons | Varies depending on substitution |
This table provides generalized data; specific values can vary based on the full molecular structure and solvent.
Application of NMR in Differentiating Tautomers and Isomers
NMR spectroscopy is a powerful tool for distinguishing between tautomers and isomers, which are compounds with the same molecular formula but different arrangements of atoms. oxinst.com In the case of diazepine derivatives, tautomerism can arise from the migration of a proton, while isomerism can involve different substitution patterns or stereochemistry. researchgate.netnih.gov
One- and two-dimensional NMR techniques, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, are essential for establishing the connectivity between protons and carbons, which is crucial for differentiating isomers. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of atoms, which is key to identifying stereoisomers and the specific conformation of the diazepine ring. nih.gov The presence of distinct sets of signals in the NMR spectra can indicate the co-existence of multiple tautomers or isomers in solution, and the relative integration of these signals can provide information about their equilibrium ratio. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular formula of a compound. semanticscholar.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. researchgate.net
For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₄N₂ by comparing the experimentally measured exact mass with the theoretically calculated mass. Any deviation between the two values would be in the parts-per-million (ppm) range, providing strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy. semanticscholar.org
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact mass-to-charge ratio (m/z) | Confirmation of the elemental composition and molecular formula (C₁₀H₁₄N₂). |
| Fragmentation pattern | Structural elucidation by analyzing the masses of fragment ions. |
X-ray Crystallography for Solid-State Molecular Architecture (General Methodological Relevance for Heterocycles)
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. pageplace.de The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. mkuniversity.ac.in This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. While obtaining a suitable single crystal can be a challenge, the structural insights gained from X-ray crystallography are unparalleled. nih.gov
Computational and Theoretical Investigations of 3,5,7 Trimethyl 3h 1,2 Diazepine
Quantum Chemical Computations for Reaction Stereoselectivity
Quantum chemical computations are instrumental in predicting the stereochemical outcome of chemical reactions. While specific studies on the stereoselectivity of reactions involving 3,5,7-trimethyl-3H-1,2-diazepine are not extensively documented, the principles can be inferred from computational studies on analogous heterocyclic systems. For instance, in reactions such as cycloadditions or nucleophilic additions, the facial stereoselectivity is governed by the steric and electronic properties of the diazepine (B8756704) ring.
Theoretical calculations, often employing methods like Density Functional Theory (DFT), can model the transition states of different stereochemical pathways. The relative energies of these transition states determine the preferred stereoisomer. For this compound, the methyl groups at positions 3, 5, and 7 would play a significant role in directing the approach of a reactant. Computational models would likely show that the attack of a reagent would occur from the less sterically hindered face of the diazepine ring. The puckered nature of the seven-membered ring would also be a key factor, with calculations helping to identify the most stable chair-like or boat-like conformations and how these influence the stereochemical outcome.
Density Functional Theory (DFT) Studies of Reaction Regioselectivity and Periselectivity
Density Functional Theory (DFT) is a powerful method to study the regioselectivity and periselectivity of reactions. In the context of this compound, DFT calculations can predict the most likely site of reaction. For example, in a reaction with an electrophile, the regioselectivity would be determined by the relative nucleophilicity of the nitrogen and carbon atoms in the ring. DFT calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions can provide a quantitative measure of the reactivity of each site. researchgate.net
Similarly, in pericyclic reactions, such as cycloadditions, DFT can be used to determine the preferred reaction pathway. For instance, in a [3+2] cycloaddition reaction involving a 1,3-dipole, DFT calculations can elucidate the activation energies for the formation of different regioisomeric products, thus predicting the regioselectivity. mdpi.com Studies on the synthesis of fused pyrazole (B372694) derivatives have demonstrated the utility of DFT in understanding the regioselective outcomes of such reactions. researchgate.netraco.cat While a specific study on this compound is not available, the principles derived from these related studies would be applicable.
| Atomic Site | Calculated Mulliken Charge | Fukui Function (f-) for Nucleophilic Attack |
|---|---|---|
| N1 | -0.45 | 0.12 |
| N2 | -0.38 | 0.09 |
| C3 | 0.15 | 0.05 |
| C4 | -0.10 | 0.25 |
| C5 | 0.05 | 0.08 |
| C6 | -0.12 | 0.30 |
| C7 | 0.10 | 0.06 |
Note: The data in the table is hypothetical and for illustrative purposes to show how DFT results would be presented.
Theoretical Analysis of Molecular Electronic Structure and Charge Delocalization in Oxidized Species
The oxidation of this compound would lead to the formation of a radical cation. Theoretical methods are crucial for understanding the electronic structure and charge delocalization in such species. Upon one-electron oxidation, the resulting radical cation can exhibit either a localized or delocalized charge distribution. nih.gov
| Atomic Site | Calculated Spin Density |
|---|---|
| N1 | 0.45 |
| N2 | 0.15 |
| C3 | -0.05 |
| C4 | 0.20 |
| C5 | -0.08 |
| C6 | 0.25 |
| C7 | -0.02 |
Note: The data in the table is hypothetical and for illustrative purposes to show how spin densities would be distributed in a delocalized radical cation.
Computational Modeling of Tautomeric Equilibria in 1,2-Diazepine Systems
Tautomerism is a common phenomenon in heterocyclic chemistry, and computational modeling can provide valuable information about the relative stabilities of different tautomers. For this compound, several tautomeric forms are possible, including the 1H, 4H, and 5H tautomers. The relative energies of these tautomers can be calculated using quantum chemical methods. sciforum.net
DFT calculations at levels like B3LYP with appropriate basis sets have been shown to be effective in predicting the tautomeric equilibria of related heterocyclic systems. researchgate.netsciforum.net The calculations would involve geometry optimization of each tautomer followed by the calculation of their electronic energies and thermodynamic properties. The inclusion of solvent effects, often through continuum solvation models, is crucial for obtaining results that are comparable to experimental conditions in solution. The predicted equilibrium constants from these calculations can then guide synthetic strategies and help in the interpretation of spectroscopic data.
Synthesis and Transformations of Advanced 1,2 Diazepine Derivatives and Analogues
Design and Synthesis of Oxidized 1,2-Diazepine Species
There is no available research detailing the oxidation of 3,5,7-trimethyl-3H-1,2-diazepine. The synthesis of oxidized diazepine (B8756704) species, such as N-oxides or diazepinones, from this specific starting material has not been described. General methodologies for the oxidation of related heterocyclic systems exist, but their applicability and the resulting products in the case of this compound have not been explored or reported.
Formation of Pyrazole (B372694) Ring Contraction Products
The transformation of 1,2-diazepines into pyrazole derivatives is a known ring contraction reaction. However, no studies have been found that specifically document the conditions or outcomes of subjecting this compound to reactions that would induce such a rearrangement. The influence of the trimethyl substitution pattern on the feasibility and regioselectivity of this ring contraction remains an uninvestigated area.
Preparation of Substituted Dihydro-1,2-Diazepine Scaffolds
The synthesis of dihydro-1,2-diazepine scaffolds is a significant aspect of diazepine chemistry. Reports on the synthesis of related dihydro-1,2-diazepine systems exist, for instance, the synthesis of 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine. researchgate.net However, the preparation of substituted dihydro derivatives starting from this compound has not been documented. Methodologies for the selective reduction of the diazepine ring and subsequent functionalization are not available for this specific compound.
Construction of Fused and Polycyclic 1,2-Diazepine Systems
The development of fused and polycyclic systems containing the 1,2-diazepine core is an active area of research for creating novel chemical entities. While there are reports on the synthesis of fused systems like tetrahydro rsc.orgmdpi.comdiazepino[1,2-a]benzimidazoles, these are based on different diazepine isomers and substitution patterns. nih.gov There is a lack of information on the construction of fused or polycyclic structures originating from this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3,5,7-Trimethyl-3H-1,2-diazepine, and how can reaction conditions be optimized for yield improvement?
- Answer : The synthesis of 1,2-diazepine derivatives often employs cycloaddition reactions, such as [3+2] or [4+3] pathways. For example, azoalkenes reacting with enol diazoacetates under thermal or catalytic conditions can yield tetrahydro-1,2-diazepine scaffolds . Optimization involves adjusting temperature (e.g., 60–80°C for controlled reactivity), solvent polarity (e.g., dichloromethane for stability), and catalyst choice (e.g., Lewis acids like ZnCl₂). Monitoring reaction progress via TLC or HPLC and isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity and yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and methyl group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Mass spectrometry (MS) via electron ionization (EI) or ESI provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while GC-MS monitors volatile byproducts .
Q. What stability considerations are critical for storing this compound, and how can degradation pathways be monitored?
- Answer : Store the compound under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis. Degradation studies involve accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Track degradation products (e.g., ring-opened aldehydes or amines) using LC-MS/MS and compare against reference standards .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?
- Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cholinesterases). Generate ligand conformers via molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Validate docking poses with in vitro enzyme inhibition assays (e.g., Ellman’s method for AChE/BChE activity). Cross-correlate binding energies (ΔG) with IC₅₀ values to refine predictive models .
Q. How can researchers resolve contradictions between experimental and computational physicochemical data (e.g., logP, solubility)?
- Answer : Discrepancies often arise from solvent effects or force field inaccuracies. Replicate experimental logP measurements using shake-flask (octanol/water partitioning) and compare with COSMO-RS or QSPR predictions. For solubility, perform phase-solubility studies and refine computational models by incorporating explicit solvent molecules (e.g., TIP3P water in MD simulations) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound analogs?
- Answer : Systematically vary substituents at positions 3, 5, and 7 using parallel synthesis (e.g., combinatorial libraries). Test analogs against a panel of biological targets (e.g., kinases, GPCRs) and correlate activity with steric/electronic parameters (Hammett σ, molar refractivity). Use multivariate analysis (PCA or PLS regression) to identify critical pharmacophore features .
Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?
- Answer : Integrate synthetic chemistry with systems biology (e.g., transcriptomics/proteomics to map cellular pathways affected by the compound). For neuroactive derivatives, combine electrophysiology (patch-clamp assays) and calcium imaging to assess neuronal activity. Validate findings using knockout animal models or CRISPR-edited cell lines .
Methodological Considerations
- Data Validation : Cross-check spectroscopic assignments with 2D NMR (COSY, HSQC) to avoid misassignment of methyl groups .
- Reproducibility : Document reaction conditions (e.g., glovebox use for air-sensitive steps) and share raw spectral data via repositories like Zenodo .
- Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro toxicity testing (e.g., MTT assays on SH-SY5Y cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
